
1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines . This reaction can be catalyzed by various metal catalysts or organocatalysts under specific conditions. For example, the use of tetramethylphenylguanidine (PhTMG) as a basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The choice of solvents, temperature, and reaction time are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds.
Scientific Research Applications
1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-Butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone include other imidazolidinone derivatives such as:
- 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
- 2-aminobenzimidazole
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butyl and trimethyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
89367-46-4 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-(2-butyl-3,4,4-trimethylimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C12H24N2O/c1-6-7-8-11-13(5)12(3,4)9-14(11)10(2)15/h11H,6-9H2,1-5H3 |
InChI Key |
UVWVYAQJQIRFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1N(C(CN1C(=O)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


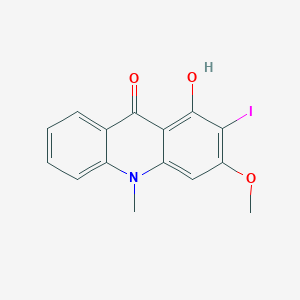
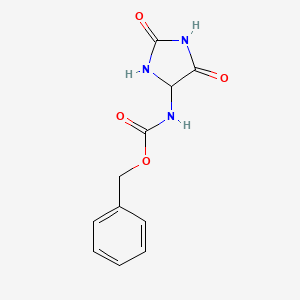
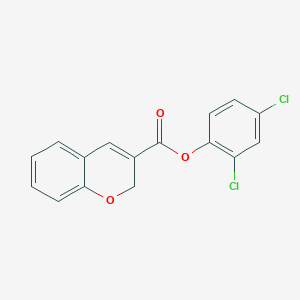
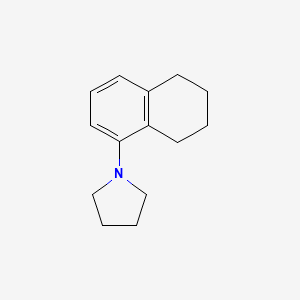
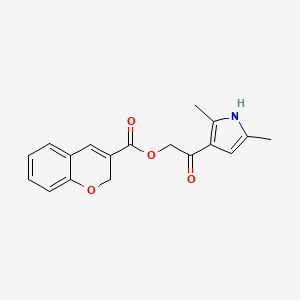
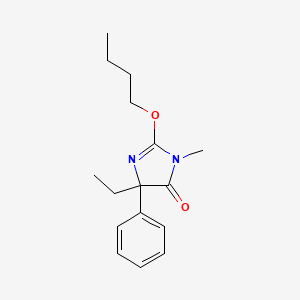
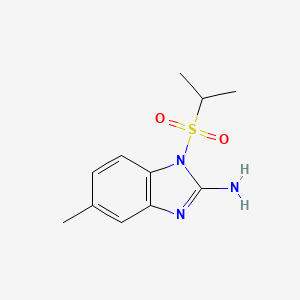

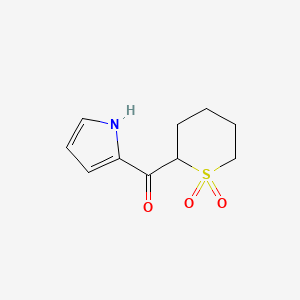
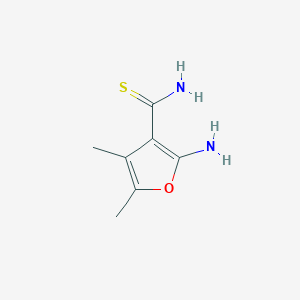
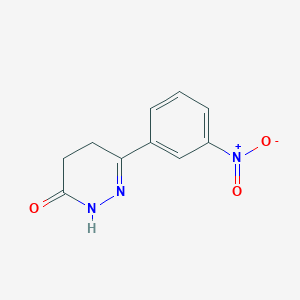
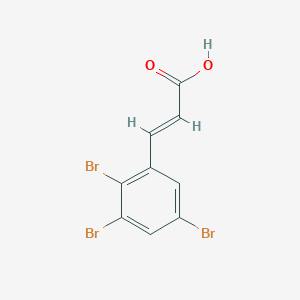

![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
